molecular formula C23H19N3O6 B11176857 methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11176857
M. Wt: 433.4 g/mol
InChI Key: WDLHNAJMZZHRLV-UHFFFAOYSA-N
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Description

Methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound that features a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxin moiety: This step might involve the use of specific reagents to introduce the benzodioxin group.

    Methoxyphenyl substitution: This step involves the substitution of a hydrogen atom with a methoxyphenyl group.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions might target the carbonyl group in the pyrazolo[4,3-c]pyridine core.

    Substitution: Substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound might be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. This might include its use as a drug candidate for treating various diseases.

Industry

In industry, the compound might be used in the development of new materials. Its unique chemical properties could make it useful in the production of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This might involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-c]pyridine derivatives: These compounds share the same core structure and might have similar chemical properties.

    Benzodioxin derivatives: These compounds share the benzodioxin moiety and might have similar reactivity.

Uniqueness

The uniqueness of methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate lies in its specific combination of functional groups. This unique structure might confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19N3O6

Molecular Weight

433.4 g/mol

IUPAC Name

methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-3-oxopyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C23H19N3O6/c1-29-16-6-3-14(4-7-16)26-22(27)17-12-25(13-18(21(17)24-26)23(28)30-2)15-5-8-19-20(11-15)32-10-9-31-19/h3-8,11-13H,9-10H2,1-2H3

InChI Key

WDLHNAJMZZHRLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)OC)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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